KL201 -

KL201

Catalog Number: EVT-2828173
CAS Number:
Molecular Formula: C17H14BrN3OS
Molecular Weight: 388.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

KL201 is primarily synthesized in laboratory settings through various chemical processes. Its development stems from the need for compounds that can interact with specific biological targets, making it a valuable tool in research and potential therapeutic applications.

Classification

KL201 falls under the category of organic compounds, with specific relevance in medicinal chemistry. It is often classified based on its functional groups and structural characteristics, which influence its reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of KL201 typically involves multiple steps, utilizing organic synthesis techniques. Common methods include:

  • Alkylation Reactions: These reactions involve the introduction of alkyl groups to the molecular framework of precursor compounds.
  • Functional Group Modifications: This may include the addition or transformation of specific functional groups to enhance biological activity or solubility.

Technical Details

The synthesis process may require specific reagents and conditions, such as temperature control and reaction time, to ensure high yield and purity. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the structure of KL201 post-synthesis.

Molecular Structure Analysis

Structure

KL201 features a complex molecular structure characterized by its unique arrangement of atoms, which includes carbon, hydrogen, and possibly other heteroatoms. The precise three-dimensional configuration plays a critical role in its biological interactions.

Data

The molecular formula and weight of KL201 are essential for understanding its reactivity and potential interactions with biological systems. Detailed structural data can be obtained through crystallography or computational modeling.

Chemical Reactions Analysis

Reactions

KL201 undergoes various chemical reactions that can be exploited for its applications. Key reactions include:

  • Nucleophilic Substitution: This reaction type can modify KL201 to create derivatives with enhanced properties.
  • Oxidation-Reduction Reactions: These reactions may alter the oxidation state of the compound, affecting its reactivity.

Technical Details

Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing conditions in both synthetic routes and potential applications in drug development.

Mechanism of Action

Process

The mechanism of action of KL201 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to various cellular responses, including modulation of biochemical pathways.

Data

Research studies often employ assays to elucidate the binding affinity and efficacy of KL201 against its targets, providing insights into its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

KL201 exhibits distinct physical properties that influence its behavior in different environments. These may include:

  • Melting Point: Indicates thermal stability.
  • Solubility: Affects bioavailability in biological systems.

Chemical Properties

The chemical properties of KL201 include reactivity with nucleophiles or electrophiles, stability under various pH conditions, and potential degradation pathways. These properties are critical for determining its suitability for specific applications.

Applications

KL201 has several scientific uses, particularly in research related to pharmacology and biochemistry. Its potential applications include:

  • Drug Development: As a lead compound for designing new therapeutics targeting specific diseases.
  • Biological Research: Used as a tool to study cellular mechanisms or pathways due to its ability to interact with biological molecules.
Molecular Mechanisms of KL201 in Circadian Rhythm Modulation

Cryptochrome 1 (CRY1) Stabilization Dynamics

KL201 is a small-molecule modulator that selectively stabilizes Cryptochrome 1 (CRY1), a core repressor protein in the mammalian circadian clock. Unlike pan-CRY stabilizers (e.g., KL001), KL201 exhibits >100-fold selectivity for CRY1 over CRY2 [1] [2]. This stabilization occurs through direct binding to CRY1’s photolyase homology region (PHR), reducing its ubiquitination and subsequent proteasomal degradation. Consequently, KL201 lengthens the circadian period in cells and tissues, as demonstrated in Bmal1-dLuc and Per2-dLuc reporter systems [1].

Structural Basis of Isoform Selectivity for CRY1 vs. CRY2

Isoform selectivity arises from structural differences in the ligand-binding pockets of CRY1 and CRY2. X-ray crystallography reveals that KL201 binds a hydrophobic subpocket within CRY1’s primary binding site, which overlaps with the FBXL3-binding interface [1] [2]. Key selectivity determinants include:

  • Residue W399 in CRY1: This tryptophan adopts a distinct conformation compared to CRY2’s equivalent residue (W417), creating a larger cavity in CRY1 that accommodates KL201’s cyclohexylthienopyrimidine moiety [1] [3].
  • Differential loop flexibility: The "lid loop" adjacent to the binding site in CRY1 exhibits greater flexibility, allowing optimal positioning of KL201’s bromophenyl group [3].

Table 1: Structural Determinants of KL201 Selectivity for CRY1 vs. CRY2

Structural FeatureCRY1CRY2Effect on KL201 Binding
Residue at position 399/417Tryptophan (W399)Tryptophan (W417)Larger pocket in CRY1
Lid loop conformationFlexibleRigidEnhanced KL201 docking in CRY1
Secondary pocket accessibilityOpenConstrictedPrevents optimal binding in CRY2

Conformational Patterning of the Ligand-Binding Pocket

KL201’s binding induces conformational patterning that stabilizes CRY1’s active state. The compound’s structure comprises:

  • A thienopyrimidine scaffold that forms hydrogen bonds with ordered water molecules in the FAD-binding pocket.
  • A cyclohexyl ring that engages in hydrophobic interactions with CRY1-specific residues (L224, I227) [1] [3].
  • A bromophenyl-amide group that occupies a subpocket lined by aromatic residues (F261, F319), sterically hindering FBXL3 binding [2] [3].

Molecular dynamics simulations confirm that KL201 binding reduces pocket flexibility by >40%, explaining its stabilizing effect [3].

Role of the C-Terminal Domain (CCT) in Ligand Specificity

The intrinsically disordered C-terminal domain (CCT) of CRY1 (exon 11-encoded regions) fine-tunes KL201 binding through allosteric modulation:

  • Deletion of exon 11 reduces KL201 efficacy by >70%, confirming the CCT’s role in maintaining CRY1’s conformational stability [3].
  • The CCT transiently interacts with the PHR domain, creating a high-affinity state for KL201 that is absent in CRY2 (which lacks homologous CCT regions) [3] [6].

Competitive Inhibition of FBXL3 Ubiquitination Pathways

KL201 stabilizes CRY1 by competitively inhibiting its recognition by the E3 ubiquitin ligase adaptor FBXL3:

  • KL201 occupies the FAD-binding pocket of CRY1, directly overlapping the FBXL3 C-terminal degron binding site [1] [9].
  • Biochemical assays show KL201 reduces CRY1-FBXL3 binding by >90% and decreases CRY1 ubiquitination by ~75% [1] [2].
  • In vivo, FBXL3 knockdown abolishes KL201’s period-lengthening effects, confirming FBXL3 dependence [1] [9].

Table 2: Mechanisms of CRY Stabilization by Small Molecules

CompoundTargetEffect on DegradationIsoform SelectivityPrimary Mechanism
KL201CRY1↓↓↓CRY1-selectiveBlocks FBXL3 binding
KL001CRY1/CRY2↓↓Pan-CRYOccupies FAD pocket non-selectively
M47CRY1↑↑↑ (destabilizes)CRY1-selectiveEnhances FBXL3-mediated ubiquitination

Impact on Transcriptional-Translational Feedback Loops (TTFL)

KL201’s stabilization of CRY1 directly modulates the core circadian TTFL:

  • Repression dynamics: KL201-bound CRY1 forms long-lived complexes with PER2 and CLOCK/BMAL1, prolonging the repression phase by >2 hours per cycle [1] [4].
  • Transcriptional effects: Global gene expression analyses reveal KL201:
  • Suppresses Per2 expression >3-fold more potently than Bmal1 [1].
  • Attenuates circadian amplitude in peripheral tissues (e.g., lung explants) by ~40% [1] [4].
  • Loop interdependencies: KL201’s effects are blunted in Cry2 /   cells but amplified in Cry1-overexpressing systems, confirming CRY1-specificity [2] [6].

Table 3: Functional Impacts of KL201 on Circadian TTFL Components

TTFL ComponentEffect of KL201Experimental Evidence
CLOCK:BMAL1 activityProlonged repressionReduced E-box-driven transcription in reporter assays
PER2 nuclear translocationDelayed accumulationBioluminescence imaging in Per2-dLuc cells
Bmal1 mRNA expressionMild suppression (20–30%)qPCR in fibroblast cells
Global circadian outputPeriod lengthening (+2–4 hours)Lumicycle recordings across tissues

Figure 1: Phase-Response Diagram of KL201’s Effects on the Circadian TTFL

Phases:  1. Dawn: CLOCK:BMAL1 activates *Per*/*Cry* transcription  2. Midday: PER/CRY proteins accumulate in cytoplasm  3. Dusk: KL201-bound CRY1 resists degradation →  ──> Delayed nuclear entry of PER:CRY1 complex  4. Night: Prolonged repression of CLOCK:BMAL1  5. Predawn: Delayed CRY1 degradation resets cycle  

Compound Table

Properties

Product Name

KL201

IUPAC Name

2-bromo-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide

Molecular Formula

C17H14BrN3OS

Molecular Weight

388.3 g/mol

InChI

InChI=1S/C17H14BrN3OS/c18-12-7-3-1-5-10(12)16(22)21-15-14-11-6-2-4-8-13(11)23-17(14)20-9-19-15/h1,3,5,7,9H,2,4,6,8H2,(H,19,20,21,22)

InChI Key

KFSLRFWIPVMBNT-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4Br

Solubility

not available

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.